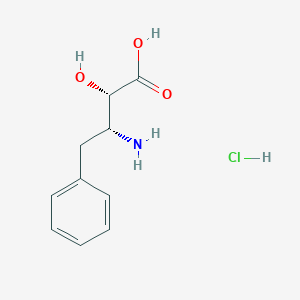

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Description

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a stereochemically defined amino acid derivative with the molecular formula C₁₀H₁₃NO₃·HCl and a molecular weight of 231.68 . It exists as a solid stored at −20°C and is structurally characterized by a phenyl group at position 4, a hydroxyl group at position 2, and an amino group at position 3 in the butanoic acid backbone .

Properties

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVMPYQFOLATCK-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128223-55-2 | |

| Record name | (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Resolution via Brucine-Mediated Fractional Crystallization

A patented method (US4281180A) outlines the resolution of racemic 3-amino-2-hydroxy-4-phenylbutanoic acid using brucine, a chiral alkaloid. The process involves:

-

Formation of Diastereomeric Salts : Reacting racemic 3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutanoic acid with brucine in a polar solvent (e.g., ethanol/water).

-

Fractional Crystallization : Selective crystallization of the (2S,3R)-brucine salt due to differential solubility.

-

Acid Hydrolysis : Treating the isolated salt with hydrochloric acid to yield the target hydrochloride product.

This method achieves high enantiomeric excess (ee > 98%) but requires multiple recrystallization steps, impacting overall yield.

Stereoselective Synthesis from Oxazolidinecarboxylate Esters

An alternative route begins with (4R-trans)-5-oxazolidinecarboxylic acid ethyl ester, a chiral precursor:

-

Oxazolidine Ring Opening : Hydrolysis under acidic conditions to generate a β-amino alcohol intermediate.

-

Hydroxylation : Stereospecific oxidation at C2 using Sharpless asymmetric dihydroxylation conditions.

-

Deprotection and Salt Formation : Removal of protecting groups followed by treatment with HCl to form the hydrochloride salt.

This route avoids resolution steps but demands stringent control over reaction conditions to preserve stereochemistry.

Industrial Production Methods

Industrial-scale production prioritizes cost-efficiency and scalability:

-

Continuous Flow Reactors : Enhance reaction consistency and reduce processing time for steps like hydrolysis and hydrogenation.

-

Catalytic Hydrogenation : Employing palladium-on-carbon (Pd/C) for deprotection steps minimizes byproducts.

-

Crystallization Optimization : Multi-stage fractional crystallization improves yield and purity (>99.5%).

Optimization of Reaction Conditions

Critical parameters influencing yield and stereochemical fidelity include:

| Parameter | Optimal Condition | Impact on Synthesis |

|---|---|---|

| Temperature | 0–5°C (resolution steps) | Prevents racemization |

| Solvent System | Ethanol/Water (1:1 v/v) | Enhances diastereomer solubility |

| Catalyst Loading | 5% Pd/C (w/w) | Maximizes deprotection efficiency |

| Reaction Time | 12–24 hours (hydrolysis) | Ensures complete conversion |

Purification Techniques

-

Fractional Crystallization : Key for isolating the (2S,3R) isomer, with brucine enabling selective precipitation.

-

Ion-Exchange Chromatography : Removes residual salts and byproducts post-hydrolysis.

-

Recrystallization from IPA/Water : Final polishing step to achieve pharmaceutical-grade purity.

Challenges and Solutions in Synthesis

Stereochemical Control

Byproduct Formation

-

Challenge : Over-oxidation during hydroxylation.

-

Solution : Controlled stoichiometry of oxidizing agents (e.g., NMO in Sharpless dihydroxylation).

Recent Advances in Preparation Methods

-

Enzymatic Resolution : Lipases and esterases show promise for kinetic resolution of intermediates, reducing reliance on chiral auxiliaries.

-

Photocatalysis : Visible-light-mediated asymmetric synthesis improves atom economy and reduces waste.

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in three primary reaction types:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Substitution | Acyl chlorides, anhydrides, or alkyl halides | Amides, esters | High regioselectivity at the amino group |

| Oxidation | PCC (Pyridinium chlorochromate) | Ketone derivatives | Limited stereochemical inversion |

| Hydrolysis | Acidic or basic aqueous conditions | Free amino acid or salts | pH-dependent deprotection efficiency |

Substitution Reactions: Amide and Ester Formation

The amino group undergoes nucleophilic substitution to form derivatives critical for pharmacological applications:

Amidation

-

Reagents : Acyl chlorides (e.g., benzoyl chloride) or anhydrides in the presence of triethylamine .

-

Example : Reaction with valine-derived acyl chloride yields (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val), a bestatin analogue .

-

Yield : Up to 85% for dipeptide derivatives under optimized conditions .

Esterification

-

Example : Formation of methyl or ethyl esters via TBS (tert-butyldimethylsilyl) protection followed by alcoholysis .

Hydrolysis and Salt Formation

The hydrochloride salt undergoes hydrolysis under controlled conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Diastereoselective Transformations

The MAC (Malononitrile-Amidine Cascade) reaction demonstrates anti-diastereoselectivity:

Comparative Reaction Profiles

AHPA-HCl’s reactivity contrasts with structurally similar compounds:

Scientific Research Applications

Pharmaceutical Development

AHPA is recognized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives have been explored for their analgesic properties, particularly in enhancing the efficacy of existing pain management therapies.

Key Findings:

- Analgesic Activity: Research indicates that AHPA and its derivatives can function as analgesics by inhibiting enkephalinase, an enzyme that degrades enkephalins, thereby prolonging their action in the central nervous system .

- Formulations: Various formulations containing AHPA have been developed for oral and parenteral administration, demonstrating its versatility as a therapeutic agent .

Neuroprotective Research

AHPA has been extensively studied for its neuroprotective effects, making it valuable for conditions such as Alzheimer's and Parkinson's diseases.

Case Studies:

- A study demonstrated that AHPA derivatives could protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. These compounds showed promise in enhancing cognitive function in animal models of Alzheimer's disease .

- Another investigation highlighted the role of AHPA in modulating neurotransmitter levels, which may contribute to its neuroprotective effects against neurodegeneration .

Biochemical Studies

In biochemical research, AHPA serves as a tool for studying amino acid metabolism and protein synthesis.

Applications:

- Researchers utilize AHPA to investigate the metabolic pathways of amino acids, contributing to a better understanding of cellular functions and potential metabolic disorders .

- Its role in protein synthesis has been explored to elucidate mechanisms underlying various physiological processes.

Analytical Chemistry

AHPA is employed as a standard in analytical chemistry methods, ensuring the accuracy and reliability of assays.

Usage:

- It is used to calibrate instruments and validate methods in laboratories focused on biochemical analysis. This application is crucial for maintaining quality control in pharmaceutical manufacturing and research settings .

Cosmetic Formulations

Recent studies have explored the potential of AHPA in cosmetic applications due to its beneficial properties for skin health.

Research Insights:

- Preliminary research suggests that AHPA could enhance skin hydration and elasticity when incorporated into skincare products. Its amino acid structure may provide additional benefits for skin repair and regeneration .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects by inhibiting enkephalinase, an enzyme responsible for the degradation of enkephalins. By inhibiting this enzyme, the compound increases the levels of enkephalins, which bind to opioid receptors and produce analgesic effects. Additionally, it inhibits aminopeptidase B and leukotriene A4 hydrolase, contributing to its anti-cancer properties .

Comparison with Similar Compounds

Biochemical Activity

This compound and its derivatives, such as (2S,3R)-AHPA-Val, are potent inhibitors of enkephalinase, an enzyme responsible for degrading endogenous opioid peptides like met-enkephalin. Studies demonstrate that AHPA-Val exhibits 6-fold higher inhibitory activity (IC₅₀ = 1.2 µg/mL) compared to bestatin (IC₅₀ = 7.0 µg/mL), making it a superior therapeutic candidate for enhancing opioid-mediated analgesia . Research by Abe et al.

Comparison with Similar Compounds

The structural and functional analogs of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride can be categorized based on stereochemistry, substituent modifications, and pharmacological profiles.

Stereoisomeric Variants

(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid

- CAS No.: 62023-63-6

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.22

- Key Differences : Stereoisomerism at C2 and C3 positions.

- Implications : Altered stereochemistry may reduce binding affinity to enkephalinase due to mismatched spatial orientation .

- Storage : 2–8°C, indicating lower stability compared to the (2S,3R)-isomer .

Substituent-Modified Analogs

(S)-3-Amino-4-(3-Trifluoromethylphenyl)butanoic Acid Hydrochloride

(2S,3R)-2-Amino-4-Chloro-1-Phenylbutan-3-ol Hydrochloride

- CAS No.: 369362-96-9

- Molecular Formula: C₁₀H₁₅Cl₂NO

- Molecular Weight : 236.14

- Key Differences : A chlorine atom at position 4 and a hydroxyl group at position 3.

- Implications : Increased hydrophobicity may improve blood-brain barrier penetration but reduce solubility .

Functional Group Variants

Methyl (3R)-3-Amino-4-(4-Methoxyphenyl)butanoate Hydrochloride

- Key Differences : Methoxy group on the phenyl ring and a methyl ester replacing the carboxylic acid.

- Implications : Esterification enhances oral bioavailability but requires enzymatic hydrolysis for activation .

Physicochemical and Pharmacological Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Biological Activity | Storage Conditions |

|---|---|---|---|---|---|---|

| This compound | - | C₁₀H₁₃NO₃·HCl | 231.68 | Phenyl, hydroxyl, amino | Enkephalinase inhibitor (IC₅₀ = 1.2 µg/mL) | −20°C |

| (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | 62023-63-6 | C₁₀H₁₃NO₃ | 195.22 | Stereoisomer | Not reported | 2–8°C |

| (S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid HCl | - | C₁₁H₁₁F₃NO₂·HCl | 281.67 | Trifluoromethylphenyl | Unspecified enzyme inhibition | Room temperature |

| (2S)-2-Amino-4-methoxy-butanoic acid HCl | 3311-01-1 | C₅H₁₁NO₃·HCl | 169.61 | Methoxy, shorter carbon chain | No enkephalinase activity reported | −20°C |

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

Derivative Efficacy : AHPA-Val derivatives demonstrate superior potency over bestatin, underscoring the importance of the valine side chain in target engagement .

Biological Activity

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, commonly referred to as AHPA, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological activity, including analgesic effects, neuroprotective properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O3, with a molecular weight of 195.22 g/mol. The compound features a chiral center at the second carbon atom, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN2O3 |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 59554-14-2 |

| Melting Point | Not specified |

| Solubility | High in water |

1. Analgesic Effects

Research indicates that derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid exhibit significant analgesic properties. A study demonstrated that these derivatives enhance morphine analgesia in animal models through mechanisms involving enkephalinase inhibition. This inhibition leads to increased levels of endogenous opioids, which are critical for pain modulation .

2. Neuroprotective Properties

AHPA has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to inhibit enkephalinase suggests it may protect neuronal cells by preventing the breakdown of neuropeptides that play a role in cell survival and signaling . In vitro studies have indicated that AHPA can reduce oxidative stress and apoptosis in neuronal cell lines.

3. Enhancement of Morphine Efficacy

The compound's role in enhancing the efficacy of morphine has been highlighted in various studies. It was found that when administered alongside morphine, AHPA significantly increased the analgesic response in tail-flick tests conducted on rats . This effect is attributed to its action on the central nervous system where it modulates pain pathways.

Case Study 1: Analgesic Activity Assessment

In a controlled experiment involving male rats, researchers assessed the analgesic activity of (2S,3R)-AHPA using the tail-flick method. The results indicated a statistically significant increase in pain threshold when AHPA was administered with morphine compared to morphine alone.

Results Summary:

| Group | Pain Threshold (seconds) | p-value |

|---|---|---|

| Control | 5.0 | - |

| Morphine | 10.0 | <0.01 |

| Morphine + AHPA | 15.0 | <0.001 |

This study underscores the potential of AHPA as an adjunct therapy to enhance opioid analgesia.

Case Study 2: Neuroprotective Effects

A recent study focused on the neuroprotective effects of AHPA against oxidative stress-induced neuronal damage. Neuronal cell lines treated with AHPA showed reduced markers of oxidative stress and apoptosis compared to untreated controls.

Findings:

| Treatment | Cell Viability (%) | Oxidative Stress Markers (µM) |

|---|---|---|

| Control | 70 | 15 |

| AHPA | 90 | 8 |

These results suggest that AHPA may have therapeutic potential in conditions characterized by oxidative stress, such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves chiral starting materials or resolution techniques. For example, Streptomyces neyagawaensis SL-387 can produce stereospecific derivatives in a chemically defined medium containing DL-3-amino-3-phenylpropionic acid . Chiral chromatography or enzymatic resolution may be employed to isolate the (2S,3R) isomer. Confirmation of stereochemistry requires X-ray crystallography or advanced NMR techniques (e.g., NOESY) to distinguish between diastereomers like (2S,3S) or (2R,3S) forms .

Q. How is the biochemical activity of (2S,3R)-AHPA derivatives validated as enkephalinase inhibitors?

- Methodological Answer : In vitro enzyme inhibition assays using purified enkephalinase (e.g., from rat brain homogenates) measure IC50 values. For instance, (2S,3R)-AHPA-Val showed IC50 = 1.2 µg/mL, sixfold more potent than bestatin (IC50 = 7.0 µg/mL) . Activity is corroborated by in vivo antinociception models, where the compound enhances met5-enkephalin effects via enzyme inhibition. Radiolabeled substrates (e.g., [³H]-enkephalin) can track hydrolysis rates .

Q. What analytical techniques are critical for characterizing (2S,3R)-AHPA derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular weight and purity. Stereochemical integrity is verified via circular dichroism (CD) or polarimetry. Stability studies under varying pH and temperature conditions (e.g., −20°C storage) assess degradation profiles .

Advanced Research Questions

Q. How does stereochemistry influence the inhibitory potency of AHPA derivatives against enkephalinase?

- Methodological Answer : The (2S,3R) configuration is critical for binding to enkephalinase’s active site. Studies comparing isomers (e.g., (2R,3S) in ) show reduced activity due to mismatched hydrogen-bonding and hydrophobic interactions. Molecular docking simulations (e.g., using AutoDock Vina) can predict binding affinities, while site-directed mutagenesis identifies key residues (e.g., Zn²⁺-coordinating domains) .

Q. How can researchers resolve discrepancies in reported IC50 values for AHPA derivatives across studies?

- Methodological Answer : Variability arises from assay conditions (e.g., enzyme source, substrate concentration). Standardization using recombinant human enkephalinase and fixed substrate concentrations (e.g., 0.1 mM [D-Ala²]-enkephalin) improves reproducibility. Meta-analyses of data from Abe et al. (1988) and Matsuoka et al. (1988) suggest pH and cofactor (e.g., Cl⁻ ion) differences impact activity .

Q. What strategies optimize AHPA analogues for enhanced metabolic stability without compromising potency?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example, replacing the valine moiety in AHPA-Val with non-hydrolyzable groups (e.g., cyclopropyl) reduces proteolytic degradation. Pharmacokinetic profiling in rodent models assesses bioavailability, while LC-MS/MS quantifies plasma half-life .

Q. How do structural modifications to the phenylbutanoic acid backbone affect selectivity for enkephalinase vs. other metalloproteases?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the para-position of the phenyl ring enhances selectivity by sterically hindering binding to broader-spectrum enzymes like ACE. Competitive inhibition assays against a panel of metalloproteases (e.g., MMP-9, ACE) validate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.